Hexadecyldimethylamine
Description
Contextualization within Amine Chemistry Research
Hexadecyldimethylamine (B57324) is a prominent example of a long-chain aliphatic amine, a class of compounds extensively studied in organic chemistry. canada.ca As a tertiary amine, it exhibits characteristic basicity and nucleophilicity, making it a valuable reagent in various chemical transformations. solubilityofthings.com Its synthesis typically involves the reaction of dimethylamine (B145610) with 1-bromohexadecane (B154569) or the reaction of fatty alcohols with dimethylamine over a catalyst. nbinno.comgoogle.com
The presence of the long hydrophobic hexadecyl chain and the hydrophilic dimethylamino group gives this compound its surfactant properties, allowing it to reduce surface tension and form micelles in solution. nbinno.comsolubilityofthings.com This behavior is a key area of investigation, with studies focusing on its aggregation behavior and interaction with other molecules and surfaces.
Scope and Significance of Academic Investigations
Academic investigations into this compound are broad and interdisciplinary, spanning fundamental chemistry to materials science and nanotechnology. A significant body of research focuses on its role as a precursor for more complex molecules. It serves as a crucial intermediate in the synthesis of quaternary ammonium (B1175870) compounds, amine oxides, and betaine (B1666868) surfactants, which have widespread applications. nbinno.comchemicalbook.comwhamine.com
In the realm of materials science, this compound is explored for its ability to influence the structure and properties of materials at the nanoscale. solubilityofthings.com For instance, it has been employed as a structure-directing agent in the hydrothermal synthesis of zinc oxide (ZnO) nanorods and as a pore size mediator in the creation of mesoporous silica (B1680970) nanoparticles. chemicalbook.comtandfonline.com These studies highlight its importance in controlling the morphology and functionality of advanced materials.
Furthermore, research has extended to its application in catalysis. It has been investigated as a component in catalyst systems, for example, in the context of polyurethane foam production. More recent research has explored the functionalization of copper catalysts with amine derivatives, including this compound, to influence the electrochemical reduction of carbon dioxide. pku.edu.cn
The study of its derivatives has also been a significant area of academic pursuit. For example, its corresponding amine oxide, this compound oxide, has been the subject of research into its solution properties and its interactions at interfaces. jst.go.jpjst.go.jp Additionally, quaternary ammonium compounds derived from this compound have been synthesized and studied for their potential as antimicrobial agents. scientific.netmdpi.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₃₉N |
| Molecular Weight | 269.51 g/mol |
| CAS Number | 112-69-6 |
| Appearance | Clear to pale yellow liquid |
| Odor | Fishlike |
| Melting Point | 12 °C |
| Boiling Point | 148 °C at 2 mmHg |
| Density | 0.801 g/mL at 20 °C |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Soluble in alcohol |
This data is compiled from multiple sources. nbinno.comchemicalbook.comwhamine.com
Research Findings on this compound Applications
| Research Area | Key Findings |
| Materials Science | Used as a structure-directing agent for ZnO nanorods and a pore size mediator for mesoporous silica nanoparticles. chemicalbook.comtandfonline.com |
| Catalysis | Investigated as a blowing catalyst in polyurethane foam production and for functionalizing copper catalysts for CO₂ reduction. pku.edu.cn |
| Surfactant Chemistry | Serves as a precursor for quaternary ammonium compounds, amine oxides, and betaine surfactants. nbinno.comchemicalbook.comwhamine.com |
| Antimicrobial Agents | Derivatives, such as quaternary ammonium salts, show efficacy against bacteria like E. coli and S. aureus. scientific.netmdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylhexadecan-1-amine | |
|---|---|---|
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InChI |
InChI=1S/C18H39N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h4-18H2,1-3H3 | |
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InChI Key |
NHLUVTZJQOJKCC-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCCCCCCCCCCCN(C)C | |
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Molecular Formula |
C18H39N | |
| Record name | DIMETHYL HEXADECANAMINE | |
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DSSTOX Substance ID |
DTXSID9026924, DTXSID801022423 | |
| Record name | N,N-Dimethyl-1-hexadecanamine | |
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| Record name | Amines, C16-18-alkyldimethyl | |
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Molecular Weight |
269.5 g/mol | |
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Physical Description |
Dimethyl hexadecanamine appears as a clear yellow colored liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Clear yellow liquid with a fishy odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | DIMETHYL HEXADECANAMINE | |
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| Record name | 1-Hexadecanamine, N,N-dimethyl- | |
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CAS No. |
112-69-6, 68037-93-4, 68037-96-7, 68439-70-3, 75444-69-8, 68390-97-6 | |
| Record name | DIMETHYL HEXADECANAMINE | |
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| Record name | Dimethylhexadecylamine | |
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| Record name | DIMETHYL PALMITAMINE | |
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Synthetic Methodologies and Advanced Derivatization Studies of Hexadecyldimethylamine
Established Synthetic Routes to Hexadecyldimethylamine (B57324)
This compound is a tertiary amine characterized by a long C16 alkyl chain. Its synthesis is primarily achieved through methods centered on the formation of carbon-nitrogen bonds, most notably through the alkylation of precursor amines.
Alkylation Reactions of Amines
Alkylation of amines is a fundamental and widely utilized class of reactions in organic chemistry for the synthesis of more substituted amines. nih.govnih.gov This method involves the reaction of an amine with an alkylating agent, typically an alkyl halide, to form a new carbon-nitrogen bond. The nitrogen atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.
A significant challenge in amine alkylation is controlling the degree of substitution. The product of an initial alkylation (e.g., a secondary amine from a primary amine) is often more nucleophilic than the starting material, leading to subsequent alkylation reactions. nih.gov This can result in a mixture of products, including secondary, tertiary, and even quaternary ammonium (B1175870) salts. researchgate.net To achieve selective synthesis of a desired product like a tertiary amine, chemists employ various strategies, such as using a large excess of the starting amine or choosing specific reaction conditions and reagents that favor mono-alkylation or a specific degree of alkylation. nih.govorganic-chemistry.org
Specific Reactant Systems (e.g., Dimethylamine (B145610) and 1-Bromohexadecane (B154569) or Hexadecylamine)
The synthesis of this compound can be effectively accomplished via several specific pathways, primarily involving the methylation of a C16 amine precursor or the hexadecylation of dimethylamine.
One common and direct method is the reaction of dimethylamine with a 1-halo-hexadecane, such as 1-bromohexadecane. nbinno.com In this nucleophilic substitution reaction, dimethylamine acts as the nucleophile, displacing the bromide ion from the hexadecyl chain to form the tertiary amine, this compound. This reaction is a classic example of amine alkylation. nbinno.comgoogle.com
An alternative established route starts with hexadecylamine (B48584) (a primary amine). To introduce the two methyl groups onto the nitrogen atom, a methylation reaction is required. A widely used industrial method for this transformation is the Eschweiler-Clarke reaction. This process involves treating the primary amine with an excess of formic acid and formaldehyde. nbinno.com Formaldehyde serves as the source of the methyl groups, while formic acid acts as the reducing agent in the reaction mechanism. This one-pot procedure is highly effective for the exhaustive methylation of primary amines to their corresponding tertiary amines. nbinno.com
The following table summarizes these two primary synthetic routes.
| Route | Starting Amine | Alkylating/Methylating Agents | Product | Reaction Type |
| 1 | Dimethylamine | 1-Bromohexadecane | This compound | Nucleophilic Alkylation |
| 2 | Hexadecylamine | Formaldehyde and Formic Acid | This compound | Reductive Amination (Eschweiler-Clarke) |
Functional Group Transformations and Derivative Synthesis
This compound serves as a versatile chemical intermediate for the synthesis of various surfactants and functional molecules. whamine.comchemicalbook.com Its tertiary amine group can be readily transformed through several key reactions, including quaternization, oxidation, and betaine (B1666868) formation.
Quaternization for Quaternary Ammonium Compounds
Quaternization is a process that converts a tertiary amine into a quaternary ammonium salt, also known as a "quat". wikipedia.org This is achieved by the alkylation of the tertiary amine with an alkyl halide or other alkylating agent in what is often referred to as the Menshutkin reaction. wikipedia.org The resulting quaternary ammonium cation is permanently charged, regardless of the solution's pH. wikipedia.org
This compound is a common precursor for a range of cationic surfactants. keruichemical.com By reacting it with different alkylating agents, a variety of quaternary ammonium compounds with specific properties can be produced. For example, reaction with methyl chloride yields hexadecyltrimethylammonium chloride, while reaction with benzyl (B1604629) chloride produces benzyldimethylhexadecylammonium chloride. keruichemical.com These compounds are widely used as antimicrobials, disinfectants, and fabric softeners. wikipedia.orgfrontiersin.org
The table below illustrates the quaternization of this compound with various alkylating agents.
| Reactant | Alkylating Agent | Product (Quaternary Ammonium Compound) |
| This compound | Methyl Chloride | Hexadecyltrimethylammonium chloride |
| This compound | Benzyl Chloride | Benzyldimethylhexadecylammonium chloride |
| This compound | Diethyl Sulfate | Cetyl dimethylethyl ammonium sulfate |
Oxidation for Amine Oxides
Tertiary amines can be oxidized to form amine oxides (or N-oxides), which are compounds containing a coordinate covalent bond between the nitrogen and oxygen atoms. wikipedia.org This transformation is typically accomplished using strong oxidizing agents, with hydrogen peroxide being the most common reagent used in industrial settings. wikipedia.orgsoftbeam.net
The oxidation of this compound with hydrogen peroxide yields this compound oxide. keruichemical.com This derivative is an amphoteric surfactant, meaning it can exhibit cationic or non-ionic properties depending on the pH. wikipedia.org Amine oxides are valued for their properties as foam stabilizers, viscosity builders, and detergents in a wide array of consumer products like shampoos, conditioners, and cleaners. wikipedia.orgcymitquimica.com The reaction is generally conducted in an aqueous solution. googleapis.com
| Reactant | Oxidizing Agent | Product | Compound Class |
| This compound | Hydrogen Peroxide (H₂O₂) | This compound oxide | Amine Oxide |
Betaine Formation
Betaines are a class of zwitterionic (amphoteric) surfactants that contain both a cationic and an anionic functional group within the same molecule. This compound can be converted into a betaine through a quaternization reaction with an agent that also carries a carboxylate group. keruichemical.com
Specifically, this compound is reacted with sodium chloroacetate (B1199739) in an aqueous medium. keruichemical.com The nucleophilic tertiary nitrogen atom attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a new C-N bond. This results in a molecule with a positively charged quaternary ammonium center and a negatively charged carboxylate group, creating the zwitterionic betaine structure. elchemy.comcosmeticsandtoiletries.com Betaines are highly valued in personal care products for their mildness, foam-boosting capabilities, and viscosity-building properties. guidechem.comwikipedia.org
| Reactant | Reagent | Product | Compound Class |
| This compound | Sodium Chloroacetate | Hexadecyldimethylammonioacetate | Betaine (Zwitterionic Surfactant) |
Gemini (B1671429) Surfactant Synthesis
Gemini surfactants are a novel class of surfactants characterized by having two hydrophobic tails and two hydrophilic head groups linked by a spacer. researchgate.net This structure gives them superior surface activity and lower critical micelle concentration (CMC) values compared to their single-chain counterparts. researchgate.net The synthesis of cationic gemini surfactants can be achieved through the quaternization of tertiary amines like this compound, a process often referred to as the Menschutkin reaction. preprints.org
A common synthetic strategy involves reacting two molecules of a long-chain tertiary amine with a dihaloalkane, which acts as the spacer. For instance, N-dodecyl-N,N-dimethylamine can be linked with 1,6-dibromohexane (B150918) to form a gemini surfactant. preprints.org Similarly, this compound can be reacted with a suitable spacer to form a dimeric quaternary ammonium salt.
The synthesis can be designed to be solvent-free, aligning with the principles of green chemistry by minimizing waste and energy consumption. nih.gov The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the high concentration of reactants drives the reaction forward. nih.gov The nature of the spacer, whether short or long, flexible (like a polymethylene chain) or rigid, can significantly influence the properties and micellar shape of the resulting gemini surfactant. preprints.orgmdpi.com
Table 1: Examples of Gemini Surfactant Structures
| Hydrophobic Tail | Spacer | Head Group |
|---|---|---|
| Dodecyl | Hexamethylene | N,N-dimethylammonium bromide |
| Tridecyl | Polymethylene (variable) | Bisammonium |
Zwitterionic Surfactant Formation (e.g., Sulfonate Derivatives)
A typical synthetic route involves the reaction of the tertiary amine with a sulfonating agent. For example, a common method for creating sulfobetaines is the reaction of a tertiary amine with 1,3-propanesultone. nih.gov This reaction opens the sultone ring and forms a quaternary ammonium cation and a sulfonate anion on the same molecule.
The synthesis of zwitterionic surfactants can also be achieved through a multi-step process. For instance, a tertiary amine can first be reacted with an intermediate compound containing a hydroxyl group, which is subsequently sulfated using an agent like chlorosulfonic acid. mdpi.com The final product is then neutralized to yield the zwitterionic surfactant. mdpi.com These surfactants are noted for their ability to reduce surface tension effectively. nih.gov
Table 2: Zwitterionic Surfactant Synthesis Overview
| Reactant 1 | Reactant 2 | Resulting Headgroup |
|---|---|---|
| This compound | 1,3-Propanesultone | Quaternary ammonium and sulfonate |
Methacrylate (B99206) Derivative Synthesis (e.g., Dimethylaminohexadecyl Methacrylate, DMAHDM)
This compound is a key precursor for synthesizing quaternary ammonium methacrylate monomers, which can be incorporated into polymers to impart specific functionalities, such as antimicrobial properties. nih.gov A prominent example is the synthesis of dimethylaminohexadecyl methacrylate (DMAHDM).
The synthesis of DMAHDM is typically accomplished through a modified Menschutkin reaction. nih.govmdpi.com This involves the reaction between a tertiary amine, in this case, 2-(dimethylamino)ethyl methacrylate (DMAEMA), and an organohalide, 1-bromohexadecane. nih.govmdpi.com The reaction results in the formation of a quaternary ammonium salt, yielding DMAHDM. mdpi.com
The reaction is generally carried out in a solvent like ethanol (B145695) at an elevated temperature (e.g., 70°C) for an extended period (e.g., 24 hours). mdpi.com After the reaction is complete, the solvent is removed under a vacuum, leaving the DMAHDM product, often as a waxy solid. mdpi.com This monomer can then be copolymerized with other methacrylate monomers for use in various applications, including dental resins. nih.gov
Table 3: Synthesis of DMAHDM
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product |
|---|
Hydrophobic Cationic Etherifying Agent Preparation
Hydrophobic cationic etherifying agents are used to modify natural polymers like starch, introducing both cationic charges and hydrophobic characteristics. These modifications can enhance properties such as flocculation and emulsification. While direct synthesis from this compound is less commonly detailed, the principles of preparing cationic etherifying agents can be applied.
The synthesis of such agents often involves creating a reactive molecule that contains a quaternary ammonium group and a hydrophobic alkyl chain. This can be achieved by reacting a tertiary amine with a bifunctional reagent. For example, a tertiary amine can be reacted with an epihalohydrin, such as epichlorohydrin, to form a reactive epoxide intermediate containing the quaternary ammonium group.
This synthesized cationic agent can then be used to etherify substrates like starch in an alkaline medium. google.com The reaction involves the nucleophilic attack of the hydroxyl groups of the starch on the reactive agent. The incorporation of the hexadecyl group would impart significant hydrophobicity to the modified polymer. Another approach involves the free micellar copolymerization of acrylamide (B121943) and a cationic monomer with a hydrophobic monomer like octadecyl acrylate (B77674) to prepare hydrophobically associating cationic polyacrylamide. researchgate.net
Applications and Mechanistic Investigations in Materials Science and Nanotechnology
Role in Nanomaterial Synthesis and Structure Modulation
In the realm of nanotechnology, the ability to direct the formation of materials at the nanoscale is paramount. Hexadecyldimethylamine (B57324) serves as a structure-directing or modifying agent, influencing the size, shape, and porosity of nanoparticles during their synthesis. This control is fundamental to tailoring the material's ultimate function, whether in catalysis, drug delivery, or electronics.
Mesoporous Silica (B1680970) Nanoparticle Fabrication
The synthesis of mesoporous silica nanoparticles (MSNs) often relies on a template-driven process where surfactant molecules form micelles that act as a scaffold for the polymerizing silica source, such as tetraethyl orthosilicate (B98303). This compound plays a crucial part in this process, particularly in dictating the final pore architecture of the nanoparticles.
This compound functions effectively as a pore size mediator in the synthesis of MSNs. nih.gov The final pore diameter of these nanoparticles is heavily influenced by the choice of surfactant used during fabrication. The long hydrocarbon chain of this compound allows it to integrate into the primary surfactant micelles, modifying their size and shape. This, in turn, directly impacts the dimensions of the silica structure that forms around this micellar template. By carefully controlling the concentration of this compound, researchers can fine-tune the pore size of the resulting nanoparticles to meet specific requirements for various applications. nih.gov
The functionality of this compound extends to its role as a swelling agent. Swelling agents are organic molecules that can penetrate and expand the hydrophobic core of the surfactant micelles used in MSN synthesis. researchgate.netresearchgate.net The introduction of this compound into the synthesis mixture leads to an increase in the micelle volume. As the silica precursor polymerizes around these enlarged micellar templates, the resulting nanoparticles are endowed with larger pores than would be formed otherwise. This capability is crucial for applications that require larger pore volumes, such as the loading of large therapeutic molecules. The table below illustrates the typical effect of adding a swelling agent on the pore characteristics of mesoporous silica.
Table 1: Representative data on the effect of a swelling agent on the structural properties of mesoporous silica nanoparticles.
| Parameter | Standard Synthesis (No Swelling Agent) | Synthesis with Swelling Agent |
|---|---|---|
| Average Pore Diameter | ~2-4 nm | ~5-12 nm |
| Pore Volume | ~0.6-1.0 cm³/g | >1.0 cm³/g |
| Surface Area | ~700-1000 m²/g | Variable, may decrease slightly with very large pores |
Zinc Oxide (ZnO) Nanostructure Formation
Zinc oxide (ZnO) nanostructures, particularly nanorods, are of great interest for their applications in electronics, sensors, and photocatalysis. The properties of these nanostructures are highly dependent on their morphology. This compound has been investigated as a key additive in controlling the formation of these materials.
Hydrothermal synthesis is a prevalent method for producing crystalline ZnO nanostructures from aqueous solutions of a zinc salt (e.g., zinc acetate) and a hydrolysis agent at elevated temperature and pressure. nih.govncku.edu.tw In this process, additives like this compound can act as surfactants or capping agents. nih.govncku.edu.tw As a surfactant, it modifies the surface tension of the growth solution, influencing nucleation and growth kinetics. Its role as a weak base can also affect the local pH, which is a critical parameter in the hydrothermal synthesis of ZnO. ncku.edu.tw
The presence of this compound during the hydrothermal synthesis of ZnO has a pronounced effect on the resulting nanorod morphology. It functions as a capping agent, selectively adsorbing to certain crystallographic faces of the growing ZnO crystals. This selective adsorption inhibits growth on those faces while permitting growth to continue on others, thereby promoting anisotropic growth and the formation of rod-like structures. ncku.edu.tw
Research has shown that the ionic nature of the amine used as a surfactant strongly influences the final morphology. When used as a nonionic amine surfactant, this compound was found to affect the grain size of the resulting ZnO structures. ncku.edu.tw The specific dimensions, aspect ratio, and surface quality of the nanorods can be modulated by varying the concentration of this compound and other synthesis parameters like temperature and time. ncku.edu.twedu.krd
Table 2: Influence of Amine Surfactant on ZnO Microstructure via Hydrothermal Synthesis at 200°C for 24h.
| Amine Surfactant | Ionic Nature | Observed ZnO Morphology | Key Research Finding |
|---|---|---|---|
| Dodecylamine (DDA) | Cationic | Well-defined hexagonal microrods, self-assembly observed | Produces smaller grain sizes |
| This compound (DMHA) | Nonionic | Homogeneous shape with uniform size distribution | Produces larger grain sizes compared to cationic amine |
This table summarizes findings on how different amines impact ZnO morphology, based on published research. ncku.edu.tw
Oriented Attachment Mechanism Regulation
This compound, as a long-chain tertiary amine surfactant, plays a significant role in the synthesis of nanomaterials through non-classical crystallization pathways, specifically via the oriented attachment (OA) mechanism. Oriented attachment is a crystal growth process where adjacent nanoparticles self-assemble by sharing a common crystallographic orientation, subsequently fusing at a planar interface to form larger, single-crystalline structures. acs.orglbl.gov The primary driving force for this spontaneous process is the reduction of the system's total surface free energy upon elimination of high-energy crystal facets. ustc.edu.cn
The role of surfactants like this compound is crucial in mediating this process. These organic molecules act as capping agents or structure-directing agents that selectively adsorb onto specific crystallographic faces of the nascent nanoparticles. ustc.edu.cnnih.gov This selective adsorption modifies the surface energies of different facets. By lowering the surface energy of certain faces, the surfactant can stabilize them, inhibiting further growth on those faces while allowing preferential growth on others.
In the context of oriented attachment, this selective surface functionalization dictates which crystallographic faces are available for attachment. The surfactant layer can sterically hinder or electrostatically repel the approach of other nanoparticles, preventing random aggregation and promoting alignment along specific crystallographic axes before attachment occurs. nih.govresearchgate.net By controlling which faces preferentially attach, this compound can regulate the morphology of the final nanostructure, guiding the self-assembly of primary nanoparticles into more complex, anisotropic architectures such as nanorods, nanowires, or nanosheets. ustc.edu.cnrsc.org
General Contributions to Novel Material Development
This compound serves as a key component in the development of various novel materials, primarily by acting as a structure-directing agent or a chemical modifier. Its contributions are notable in the synthesis of mesoporous materials and the functionalization of polymers.
One of the most significant applications is in the synthesis of Mesoporous Silica Nanoparticles (MSNs) . alkafeel.edu.iqnih.gov In this process, this compound functions as a templating agent. In an aqueous solution, its molecules self-assemble into micelles, which act as a structural template. A silica precursor, such as tetraethyl orthosilicate (TEOS), is then introduced into the solution. The silica precursor hydrolyzes and condenses around the micellar structures. nih.govresearchgate.net After the silica framework is formed, the organic template (this compound) is removed through washing or calcination, leaving behind a solid material with a highly ordered network of uniform pores. mdpi.com The dimensions of these pores can be tuned by varying the synthesis conditions, making MSNs highly valuable for applications in drug delivery, catalysis, and separation. alkafeel.edu.iq
Furthermore, this compound is used to modify existing polymers to create new materials with enhanced properties. For instance, it has been used to modify carboxymethyl hydroxyethyl (B10761427) cellulose (B213188) (CMHEC). The incorporation of the hydrophobic hexadecyl dimethyl amine structure into the hydrophilic cellulose-based polymer results in a new, highly viscous material suitable for use as a fracturing fluid viscosifier in the oil and gas industry. This modification enhances the rheological properties, including viscosity and viscoelasticity, of the original polymer.
Table 1: Contributions of this compound to Novel Material Development
| Material Class | Role of this compound | Resulting Material | Key Properties & Applications |
|---|---|---|---|
| Mesoporous Materials | Structure-Directing Agent (Template) | Mesoporous Silica Nanoparticles (MSNs) | High surface area, uniform and tunable pore size. Used in drug delivery, catalysis. nih.govmdpi.com |
| Modified Polymers | Chemical Modifier | Hydrophobically Modified CMHEC | Enhanced viscosity and viscoelasticity. Used as a fracturing fluid viscosifier. |
Surface Chemistry and Interfacial Phenomena
The chemical structure of this compound, featuring a polar tertiary amine headgroup and a long, nonpolar 16-carbon alkyl chain, dictates its behavior at interfaces. This amphiphilic nature drives its adsorption and self-assembly, giving rise to complex interfacial phenomena.
Adsorption Characteristics on Solid Surfaces
This compound readily adsorbs from aqueous solutions onto various solid surfaces, with the nature of the adsorption being highly dependent on the surface chemistry. On negatively charged hydrophilic surfaces, such as silica or glass at neutral to high pH, adsorption is a cooperative process driven by both electrostatic and hydrophobic interactions. nih.govacs.org
The tertiary amine headgroup can be protonated (R-N(CH₃)₂H⁺) in solution, acquiring a positive charge. This cationic headgroup is electrostatically attracted to the negatively charged sites on the silica surface (deprotonated silanol (B1196071) groups, Si-O⁻). diva-portal.org As surfactant molecules begin to adsorb, the hydrophobic hexadecyl tails associate with each other to minimize their contact with water. This hydrophobic interaction leads to the formation of surface aggregates, such as hemimicelles, where the alkyl tails form a hydrophobic layer on the surface while the charged headgroups remain oriented towards the aqueous phase. nih.gov The adsorption on hydrophilic silica is significantly stronger than on modified, hydrophobic silica surfaces, where electrostatic attraction is absent. nih.gov
Surface Force Analysis in Aqueous Solutions (e.g., Glass-Liquid Interfaces)
The adsorption of this compound onto surfaces dramatically alters the interaction forces between them in an aqueous environment. These forces can be measured directly using techniques like the Surface Force Apparatus (SFA). When two glass surfaces with adsorbed layers of a cationic surfactant like this compound approach each other, several forces come into play.
At large separation distances, a long-range electrostatic repulsion dominates. This repulsion arises from the overlap of the electrical double layers formed by the positively charged amine headgroups and their associated counter-ions in the solution. As the surfaces are brought closer, a strong, short-range steric repulsion , often termed a "force wall," is encountered. This force is due to the energetic penalty of compressing and confining the adsorbed hydrocarbon chains. nih.govdocumentsdelivered.com
Electrostatic and Hydrophobic Interactions at Interfaces
The behavior of this compound at interfaces is governed by the balance between two fundamental non-covalent forces:
Electrostatic Interactions: These forces arise from the charge of the tertiary amine headgroup. In solutions with a pH below its pKa, the amine group is protonated and cationic. This positive charge allows it to interact strongly with negatively charged surfaces (like silica), anionic surfactants, or polymers. nih.govnih.gov This interaction is long-range and highly sensitive to the presence of other ions in the solution.
Hydrophobic Interactions: This is the primary driving force for surfactant self-assembly and adsorption at interfaces. The long, 16-carbon hexadecyl chain is nonpolar and energetically unfavorable to be in contact with water. To minimize this contact, the molecules spontaneously migrate to interfaces such as the air-water or solid-water interface. mdpi.comresearchgate.net This effect also drives the aggregation of the alkyl tails once on a surface, which is crucial for the formation of micelles and hemimicelles. nih.gov
The competition and synergy between these two forces define the compound's function as a surfactant. Electrostatic attraction can initiate the adsorption onto a charged surface, which is then stabilized and amplified by the hydrophobic association of the alkyl tails. nih.gov
Influence of Solution Parameters on Surface Forces
The magnitude and nature of the surface forces mediated by adsorbed this compound are highly sensitive to the chemical environment of the aqueous solution, particularly its pH and electrolyte concentration.
Effect of pH: The pH of the solution has a dual influence. Firstly, it controls the charge of the this compound headgroup. At low pH, the amine is fully protonated and strongly cationic. As the pH increases towards and beyond the pKa, the headgroup becomes deprotonated and electrically neutral, which significantly weakens or eliminates the electrostatic component of the interaction. Secondly, the surface charge of substrates like glass and silica is also pH-dependent; they become more negatively charged as the pH increases, which promotes stronger adsorption of the cationic form of the surfactant. nih.gov
Effect of Electrolyte (Salt) Concentration: The addition of an inert electrolyte, such as NaCl, has a profound impact on electrostatic forces. The added salt ions screen the electrostatic interactions between charged surfaces and between charged surfactant headgroups. This screening effect reduces the range and magnitude of the electrostatic repulsion between two surfaces coated with the cationic surfactant. diva-portal.orgnih.gov While this reduces long-range repulsion, the salt can also lower the repulsion between adjacent surfactant headgroups in the adsorbed layer. This allows for a denser packing of surfactant molecules on the surface, which can increase the thickness of the adsorbed layer and enhance the short-range steric barrier force. mdpi.com
| Adding Electrolyte (Salt) | Reduced repulsion between headgroups | Screening of surface charge | Decreased long-range electrostatic repulsion (screening effect); potential for increased short-range steric repulsion due to denser surfactant packing. nih.govmdpi.com |
Solution Behavior and Rheological Modifying Properties
Micellar Systems and Self-Assembly Phenomena
The dual hydrophobic-hydrophilic nature of Hexadecyldimethylamine (B57324) drives its self-assembly in aqueous environments to minimize unfavorable interactions between the hydrocarbon tail and water molecules. This process is governed by thermodynamics, balancing entropy and enthalpy to form organized aggregates. wikipedia.org
In aqueous solutions, surfactant molecules like this compound spontaneously form aggregates known as micelles once a certain concentration is exceeded. wikipedia.org This self-assembly is driven by the hydrophobic effect, which causes the nonpolar hexadecyl chains to sequester themselves from water, forming a core, while the polar dimethylamino head groups remain in contact with the surrounding aqueous phase. wikipedia.orgnih.gov
The geometry of these micelles is a function of surfactant concentration, temperature, and the presence of electrolytes. While specific structural studies for this compound are not extensively detailed in the reviewed literature, the behavior of similar long-chain amine and quaternary ammonium (B1175870) surfactants suggests a progression of structures:
Spherical Micelles: At concentrations just above the critical micelle concentration, surfactants typically form spherical aggregates. In these structures, the hydrophobic tails form a liquid-like core, shielded from the water by the hydrophilic head groups on the surface.
Rodlike or Cylindrical Micelles: With an increase in surfactant concentration or the addition of certain salts, spherical micelles can grow into elongated, rodlike or wormlike structures. wikipedia.org These larger aggregates can entangle, leading to a significant increase in the solution's viscosity.
Lamellar Layers: At even higher concentrations, these cylindrical structures can align into extended planar bilayers, known as lamellar phases, which can form liquid crystalline structures.
Molecular dynamics simulations of closely related surfactants, such as hexadecyltrimethylammonium chloride, confirm the formation of varied micellar shapes and provide insight into the arrangement of molecules within these aggregates. nih.govresearchgate.net
Vesicles are spherical capsules enclosed by a lipid bilayer with an aqueous core. While commonly formed by double-tailed amphiphiles, single-chain surfactants can also form vesicles under specific conditions. For instance, studies have shown that other single-chain amines, such as octadecylamine, can be induced to form vesicles in the presence of specific ions. researchgate.net The formation is a thermodynamically driven process where a planar bilayer edge, which has high energy due to the exposure of hydrophobic chains to water, closes upon itself to form a sealed, lower-energy spherical structure. While the fundamental mechanisms are understood for amphiphiles, specific studies detailing vesicle formation by this compound alone were not identified in the surveyed literature.
The critical micelle concentration (CMC) is a fundamental property of a surfactant, defined as the concentration at which micelles begin to form in solution. wikipedia.org Below the CMC, surfactant molecules exist predominantly as monomers. Above the CMC, additional surfactant molecules primarily aggregate into micelles. wikipedia.org The CMC is an important indicator of a surfactant's efficiency; a lower CMC indicates that less surfactant is needed to saturate interfaces and form micelles.
The CMC can be determined by measuring the change in physical properties of a solution as a function of surfactant concentration, such as surface tension, conductivity, or light scattering. wikipedia.org While a specific CMC value for this compound was not found in the compiled research, data for structurally similar cationic surfactants with the same C16 alkyl chain provide a useful reference point. The addition of a methyl group to the nitrogen head (forming a quaternary ammonium salt) generally increases hydrophilicity, which can influence the CMC.
| Compound | CMC (mol/L) | Temperature (°C) | Medium | Source |
|---|---|---|---|---|
| Hexadecyltrimethylammonium bromide | 9.2 x 10-4 | 25 | Water | wikipedia.org |
| Hexadecyltrimethylammonium chloride | 1.3 x 10-3 | 25 | Water | researchgate.net |
The self-assembly behavior of this compound is significantly influenced by the presence of additives, particularly organic acids. This compound, as a tertiary amine, is basic and reacts with acids in an exothermic neutralization reaction to form a salt and water. chemicalbook.com
When an organic acid is introduced into an aqueous solution of this compound, the amine head group is protonated, forming a cationic N-hexadecyl-N,N-dimethylammonium cation and an organic carboxylate as the counterion. This in-situ formation of a new, more water-soluble cationic surfactant dramatically alters the self-assembly characteristics of the system.
Furthermore, organic acids can act as cosurfactants, inserting themselves into the micellar structure. researchgate.net This can change the packing of the surfactant molecules, reduce the interfacial tension between the hydrophobic core and the aqueous phase, and influence the curvature of the aggregate, potentially favoring the formation of smaller droplets or different micellar shapes. researchgate.net
Rheological Modification of Polymeric Solutions
The ability of this compound to self-assemble and interact with other molecules makes it a valuable component for modifying the flow properties (rheology) of complex fluids.
In the oil and gas industry, hydraulic fracturing fluids are used to create and propagate fractures in reservoir rock to enhance hydrocarbon recovery. These fluids require carefully controlled viscosity to effectively transport proppant (sand or ceramic particles) into the fractures. nih.gov
Research has demonstrated that this compound can be used to modify water-soluble polymers like carboxymethyl hydroxyethyl (B10761427) cellulose (B213188) (CMHEC) to create a highly effective viscosifier. When this compound is used to modify CMHEC, the resulting product (HD-CMHEC) exhibits significantly enhanced rheological properties. The hydrophobic hexadecyl chains are thought to form associative networks between the polymer chains, leading to a dramatic increase in solution viscosity, thixotropy (shear-thinning behavior), and viscoelasticity. This synergistic interaction between the amine and the polymer creates a more robust gel structure. nih.gov
Experimental data shows a substantial increase in viscosity when CMHEC is modified with this compound. This improved performance makes the resulting fluid more efficient at carrying and suspending proppant, a critical function for successful hydraulic fracturing operations.
| Solution (0.3% concentration) | Viscosity (mPa·s) | Increase Factor |
|---|---|---|
| Carboxymethyl hydroxyethyl cellulose (CMHEC) | 19.0 | - |
| This compound-modified CMHEC (HD-CMHEC) | 73.6 | ~3.9x |
Synergistic Effects with Polymer Systems (e.g., Carboxymethyl Hydroxyethyl Cellulose, Xanthan Gum)
The interaction between this compound and certain polymer systems, notably cellulose derivatives and polysaccharides, results in significant synergistic effects on the rheological properties of the solution. These interactions are primarily driven by electrostatic forces and hydrophobic associations, leading to the formation of complex network structures that enhance viscosity and modify flow behavior.
When this compound is used to modify carboxymethyl hydroxyethyl cellulose (CMHEC), the resulting product (HD-CMHEC) exhibits substantially higher viscosity compared to the original polymer solution. researchgate.net Research has shown that at a concentration of 0.3%, the viscosity of an HD-CMHEC solution can reach 73.6 mPa·s, which is a 2.8-fold increase over the 19.0 mPa·s viscosity of a standard CMHEC solution at the same concentration. researchgate.net This synergistic thickening is attributed to the association between the hydrophobic hexadecyl chains of the amine and the polymer backbone, creating a more robust and interconnected network.
Similarly, synergistic effects are observed with xanthan gum. A novel hydrophobic amphoteric xanthan gum synthesized using this compound demonstrated a significant enhancement in apparent viscosity. researchgate.net The cationic nature of the this compound derivative interacts with the anionic sites on the xanthan gum, while hydrophobic interactions further reinforce the polymer network, leading to improved rheological performance. researchgate.net
The following table summarizes the comparative viscosity enhancement observed in a CMHEC system.
| Polymer System (0.3% concentration) | Apparent Viscosity (mPa·s) | Viscosity Increase Factor |
| Carboxymethyl Hydroxyethyl Cellulose (CMHEC) | 19.0 | 1.0 |
| Hexadecyl Dimethyl Amine Modified CMHEC (HD-CMHEC) | 73.6 | 2.8 |
Rheo-kinetic Studies of Gelling Processes
The gelling process of polymer solutions modified with this compound, such as HD-CMHEC, has been analyzed through detailed rheo-kinetic studies. These studies investigate the evolution of viscosity over time during crosslinking under steady shear conditions, providing insight into the kinetics of gel formation. researchgate.net The process is influenced by factors including the concentration of the modified polymer, shear rate, and the concentration of any crosslinking agents used. researchgate.net
The gelling behavior of these systems can be effectively modeled using rheo-kinetic equations. For instance, the crosslinking process of HD-CMHEC solutions has been successfully described by a 4-parameter crosslinking rheo-kinetics equation. researchgate.net This model helps to quantitatively understand the gel formation process and provides a theoretical framework for controlling and optimizing the gelling properties for specific applications. researchgate.net The establishment of such kinetic models is crucial for predicting the performance and ensuring the stability of the gel structure under various conditions. researchgate.net
Thixotropic and Viscoelastic Behavior Enhancement
The incorporation of this compound into polymer systems significantly enhances their thixotropic and viscoelastic properties. Thixotropy refers to the shear-thinning behavior where viscosity decreases under shear stress and recovers over time when the stress is removed. This property is crucial for applications requiring easy application followed by structural integrity at rest. researchgate.net
Solutions of hexadecyl dimethyl amine-modified carboxymethyl hydroxyethyl cellulose (HD-CMHEC) demonstrate stronger thixotropy and viscoelasticity compared to unmodified CMHEC solutions. researchgate.net As a typical viscoelastic fluid, the HD-CMHEC solution exhibits superior rheological performance, indicating a more structured and resilient fluid network. researchgate.net The enhancement in viscoelasticity is characterized by a higher storage modulus (G') and loss modulus (G''), which quantify the elastic and viscous components of the material's response, respectively. The increased elasticity suggests the formation of a more interconnected and stable gel-like structure due to the synergistic interactions between the amine and the polymer. researchgate.net This improved behavior makes these systems highly effective as rheology modifiers in advanced formulations.
Biological Activities and Biochemical Mechanisms
Antimicrobial Efficacy and Mechanisms of Action
The antimicrobial properties of hexadecyldimethylamine (B57324) are primarily attributed to its cationic amphiphilic nature, which allows it to interact with and disrupt the microbial cell envelope. This interaction is the initiating step in a cascade of events that ultimately lead to cell death.
The primary target of this compound's antimicrobial action is the bacterial cell membrane, a critical barrier that maintains cellular integrity and regulates the passage of substances.
Quaternary ammonium (B1175870) compounds (QACs) derived from this compound, such as cetyltrimethylammonium bromide (CTAB), are effective in disrupting the physical integrity of bacterial cell membranes. The lipophilic alkyl chain of the molecule intercalates into the lipid bilayer of the membrane, while the positively charged hydrophilic head interacts with the negatively charged components of the membrane. This insertion disrupts the ordered structure of the membrane, leading to increased fluidity and permeability.
This disruption compromises the membrane's function as a selective barrier, resulting in the leakage of essential cytoplasmic contents, including ions, metabolites, and macromolecules like RNA and proteins. This loss of cellular components disrupts vital cellular processes and contributes significantly to the bactericidal effect. Studies have demonstrated that treatment with CTAB leads to the release of nitrogenous and phosphorus-containing substances from bacterial cells. bohrium.com
The bacterial cell surface typically carries a net negative charge due to the presence of molecules like teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. The cationic nature of this compound derivatives allows for strong electrostatic interactions with these negatively charged components. This binding neutralizes the surface charge of the bacteria, which can disrupt the stability of the cell envelope.
Research has shown that cationic agents like CTAB can alter the zeta potential of bacterial cells, a measure of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. nih.gov A significant change in zeta potential is indicative of a major alteration in the cell surface's electrical properties, which can be correlated with an increase in membrane permeability. nih.gov
While direct evidence specifically linking this compound to the dissipation of the proton-motive force (PMF) is limited, the generalized membrane disruption caused by QACs is expected to impact this crucial energy-conserving mechanism. The PMF, an electrochemical gradient of protons across the cytoplasmic membrane, is vital for ATP synthesis, active transport, and flagellar motion. The increased permeability of the membrane caused by these compounds would lead to an uncontrolled leakage of protons, thereby dissipating the gradient and disrupting cellular energy production. Some studies have highlighted that PMF inhibitors can be effective in killing bacterial cells, suggesting that disruption of the PMF is a key antimicrobial strategy. nih.gov
While the primary mechanism of action for this compound and its quaternary ammonium derivatives is the disruption of the cell membrane, some reports suggest that these compounds may also interfere with intracellular processes. However, specific evidence detailing the direct inhibition of DNA replication and protein synthesis by this compound is not extensively documented in the scientific literature. The profound damage to the cell membrane and subsequent leakage of cellular contents, including nucleotides and amino acids, would indirectly inhibit these processes. Some antimicrobial agents are known to function by directly targeting DNA replication or ribosomal activity, but this is not considered the principal mechanism for this class of compounds. semanticscholar.org
This compound and its derivatives exhibit broad-spectrum antimicrobial activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The efficacy can be quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
The following table summarizes the reported MIC values for cetyltrimethylammonium bromide (CTAB), a prominent quaternary ammonium derivative of this compound, against several key microbial species.
| Microorganism | Gram Staining/Type | MIC of Cetyltrimethylammonium Bromide (CTAB) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 0.92 - 62.5 |
| Escherichia coli | Gram-negative | 1.84 |
| Pseudomonas aeruginosa | Gram-negative | Not specified |
| Candida albicans | Fungus (Yeast) | IC50 = 0.183 ppm (for hyphal development) |
This compound itself is a tertiary amine and serves as a precursor for the synthesis of its more potently antimicrobial quaternary ammonium derivatives. The process of quaternization involves the alkylation of the nitrogen atom, resulting in a permanent positive charge. This permanent cationic nature is fundamental to the biocidal activity of these compounds.
The positively charged nitrogen headgroup of the quaternary ammonium derivative is crucial for the initial electrostatic attraction to the negatively charged bacterial surface. This is followed by the insertion of the long C16 alkyl chain (hexadecyl group) into the hydrophobic core of the cell membrane. This dual character—a hydrophilic cationic head and a hydrophobic tail—is the hallmark of cationic surfactants and is directly responsible for their membrane-disruptive capabilities. Therefore, the conversion of this compound to its quaternary ammonium form, such as cetyltrimethylammonium bromide (CTAB) or cetylpyridinium (B1207926) chloride, is a critical step in harnessing its full biocidal potential. These derivatives are widely used as active ingredients in disinfectants, antiseptics, and other antimicrobial formulations. atamanchemicals.comspectrumchemical.com
Interaction with Bacterial Cell Membranes
Plant Biology and Phytoremediation Studies
This compound (C16-DMA), a rhizobacterial amino lipid, has been identified as a significant modulator of postembryonic development in various plants, often as a component of volatile blends. nih.govresearchgate.net Its influence on plant biology, particularly root morphogenesis, is a subject of ongoing research.
This compound exhibits a dose-dependent effect on the root architecture of Arabidopsis thaliana. nih.govresearchgate.net Low concentrations (1 and 2 µM) have been shown to promote primary root growth, while higher concentrations (4-32 µM) lead to growth repression. nih.govresearchgate.net This modulation is linked to the length of the acyl chain in related N,N-dimethyl-amines, with longer chains correlating to greater inhibition of primary root growth. nih.govresearchgate.net The compound alters the balance between the stem cell niche and jasmonic acid-dependent gene expression, impacting root architecture. At concentrations that repress primary root growth, C16-DMA has been observed to increase cell tissue layers in the meristem, causing the root to widen.
The inhibitory effect of this compound on primary root growth is a consequence of its influence on both cell division and elongation. nih.govresearchgate.net Studies on Arabidopsis thaliana have demonstrated that C16-DMA affects these fundamental cellular processes within the plant's root system. nih.govresearchgate.net Specifically, concentrations of C16-DMA that inhibit primary root growth have been found to alter cell size and division, leading to an augmentation of cell tissue layers in the meristem.
While inhibiting primary root growth at higher concentrations, this compound concurrently promotes the formation of lateral roots and enhances the growth and density of root hairs in Arabidopsis thaliana seedlings. nih.govresearchgate.net This suggests a reprogramming of the root's architectural traits, favoring a more branched and exploratory root system. researchgate.net
The effects of this compound on root development are intricately linked to the jasmonic acid (JA) signaling pathway. nih.govresearchgate.net C16-DMA has been shown to induce the expression of the JA-responsive gene marker pLOX2:uidA. nih.govresearchgate.net Furthermore, mutants of Arabidopsis thaliana with compromised JA biosynthesis and perception (jar1, coi1-1, and myc2) show altered responses to C16-DMA, underscoring the compound's reliance on this pathway to modulate root organogenesis. nih.govresearchgate.net Notably, the effects of C16-DMA appear to be independent of auxin signaling pathways. nih.govresearchgate.net Research also points to the involvement of cytokinin signaling, with evidence suggesting that C16-DMA promotes primary root elongation through the AHK2 receptor. nih.gov
This compound, as a volatile organic compound (VOC), plays a role in mediating interactions between bacteria. nih.gov It is produced by various plant-beneficial bacteria, including Pseudomonas fluorescens, Bacillus sp., and Arthrobacter sp. mdpi.com This volatile compound can influence the behavior of other bacteria, highlighting its function in both intra- and inter-specific communication. nih.gov The production of such volatile compounds can be influenced by interactions between different bacterial species, leading to changes in the composition of the volatile blend and affecting their antimicrobial activities. nih.govfrontiersin.org
Impact on Bacterial Motility and Growth
This compound (DMHDA), a volatile compound emitted by the plant growth-promoting actinobacterium Arthrobacter agilis strain UMCV2, exhibits dose-dependent effects on bacterial growth and motility. nih.gov Studies have shown that DMHDA can modulate the swarming motility of Bacillus sp. ZAP018 and P. fluorescens UM270, but not that of P. aeruginosa PA01. nih.gov For A. agilis UMCV2 itself, DMHDA influences its growth, cellular viability, and swarming motility, as well as the expression of genes related to the flagellar apparatus. nih.gov This indicates that DMHDA is involved in both intra- and inter-specific bacterial interactions, functioning as a signaling molecule that can regulate key bacterial processes. nih.gov
Interactive Data Table: Effects of this compound on Arabidopsis thaliana Root Development
| Concentration of C16-DMA | Effect on Primary Root Growth | Effect on Lateral Root Formation | Effect on Root Hair Growth and Density |
| 1-2 µM | Promotion | Promotion | Promotion |
| 4-32 µM | Inhibition | Promotion | Promotion |
Regulation of Swarming Motility
Direct research specifically detailing the regulation of bacterial swarming motility by this compound is not extensively available in current scientific literature. However, based on its chemical nature as a cationic surfactant, its potential role in influencing this complex multicellular behavior can be inferred. Bacterial swarming is a coordinated movement of bacteria across a semisolid surface and is known to be influenced by various factors, including the presence of surfactants.
Surfactants can alter the surface tension of the liquid film on the agar, which is crucial for the collective movement of bacterial cells. Cationic surfactants, in particular, can interact with the negatively charged components of the bacterial cell surface, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction can potentially disrupt the cell-cell signaling and coordination required for swarming.
While specific studies on this compound are lacking, the broader class of long-chain alkyldimethylamines and their derivatives are recognized for their surface-active properties. It is plausible that this compound could either promote or inhibit swarming depending on the bacterial species and the concentration of the compound. For instance, some surfactants can act as wetting agents, facilitating the spread of bacteria, while others at higher concentrations may disrupt membrane integrity and thus inhibit motility. Further research is necessary to elucidate the precise mechanisms and regulatory role of this compound in bacterial swarming motility.
Dose-Dependent Effects on Bacterial Viability
The antimicrobial activity of this compound and its derivatives is a key area of investigation, with studies indicating a clear dose-dependent effect on the viability of various bacterial species. The primary mechanism of its bactericidal or bacteriostatic action is believed to be the disruption of the bacterial cell membrane's integrity. As a cationic surfactant, the positively charged dimethylamino head group of this compound interacts with the negatively charged phospholipids (B1166683) of the bacterial membrane. This interaction can lead to the disorganization of the lipid bilayer, increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
The effectiveness of this antimicrobial action is contingent on the concentration of the compound. Below a certain threshold, known as the Minimum Inhibitory Concentration (MIC), the compound may have little to no effect on bacterial growth. At or above the MIC, it inhibits the visible growth of the bacteria. The Minimum Bactericidal Concentration (MBC), which is often higher than the MIC, is the lowest concentration that results in bacterial cell death.
Research on compounds structurally related to this compound provides insight into its potential dose-dependent effects. For instance, a symmetrical gemini (B1671429) cationic surfactant based on n-hexadecyldimethylamine was found to have a Minimum Inhibitory Concentration (MIC) of 100 ppm against Escherichia coli. scientific.net Another study involving a nano-cellulose derivative modified with hexadecyl dimethyl amine reported an MIC of 97 µg/mL for Gram-negative bacteria. These findings underscore the concentration-dependent nature of the antimicrobial activity of compounds containing the this compound moiety.
Inhibitory Concentrations of this compound-Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|---|
| Symmetrical gemini cationic surfactant based on n-hexadecyldimethylamine | Escherichia coli | 100 ppm | scientific.net |
| Nano-cellulose derivative modified with hexadecyl dimethyl amine | Gram-negative bacteria | 97 µg/mL | researchgate.net |
Environmental Fate and Ecotoxicological Research
Environmental Persistence and Degradation Pathways
The persistence of Hexadecyldimethylamine (B57324) in the environment is influenced by both biological (biodegradation) and non-biological (abiotic) degradation processes. These pathways determine the compound's half-life and ultimate fate in different environmental matrices.
This compound is considered to be readily biodegradable in aquatic environments. Studies following standardized test guidelines have demonstrated its susceptibility to microbial degradation. In a study conducted according to the OECD Test Guideline 301B, this compound achieved 93% biodegradation in 28 days, indicating a high potential for removal in aquatic systems with active microbial populations. Another source, referencing OECD Test Guideline 301F, reported a biodegradation range of 67% to 93%. trc-corp.com Materials that pass the OECD Test(s) for ready biodegradability are considered to be readily biodegradable. trc-corp.com
| Test Guideline | Duration | Result | Classification |
|---|---|---|---|
| OECD Test Guideline 301B | 28 days | 93% degradation (related to CO2 evolution) | Readily biodegradable |
| OECD Test Guideline 301F | Not specified | 67 - 93% degradation | Readily biodegradable |
The persistence of this compound in soil has been a subject of varied findings. A preliminary assessment reported a measured degradation half-life of 180 days in soil, which would classify the substance as persistent. nih.gov However, a separate evaluation disputes this classification, citing data from a study following the OECD Guideline 307 for aerobic transformation in soil. This study determined the half-life (DT50) of this compound to be between 23.2 and 41.4 days. nih.gov Based on these shorter half-lives, the substance would not meet the criteria for being considered persistent in soil. nih.gov
| Source/Test Guideline | Reported Half-Life (DT50) | Persistence Conclusion |
|---|---|---|
| Preliminary Assessment nih.gov | 180 days | Persistent |
| OECD 307 Data nih.gov | 23.2 - 41.4 days | Not Persistent |
Specific experimental data on the biodegradation of this compound in sediment systems, such as studies following the OECD 308 guideline, were not available in the reviewed sources. While it is known that long-chain aliphatic amines tend to sorb to particulate matter and may settle into bed sediment, the specific transformation rates and pathways in this compartment have not been detailed. canada.ca Therefore, the persistence of this compound in sediment remains an area requiring further investigation.
Information regarding the abiotic degradation of this compound through processes such as hydrolysis or photolysis is limited. No specific experimental data on the rates or products of these degradation pathways were found in the available literature.
Bioaccumulation Potential in Organisms
Bioaccumulation refers to the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. This is a key consideration for substances with long alkyl chains like this compound.
There are conflicting reports regarding the bioaccumulation potential of this compound. A draft screening assessment by Environment and Climate Change Canada concluded that long-chain aliphatic amines with alkyl chains of C14 and longer, which includes the C16 chain of this compound, have a high potential to bioaccumulate in aquatic organisms. canada.ca This is supported by research on related cationic surfactants, which found that a C16 secondary amine exhibited a high bioconcentration factor (BCF) of 8200 L/kg in rainbow trout, surpassing the threshold for a "very bioaccumulative" substance. nih.gov
In contrast, at least one safety data sheet for a product containing this compound states that it has a "low potential for bioaccumulation". trc-corp.com Specific BCF values from studies conducted directly on this compound were not identified in the reviewed literature, highlighting a data gap in definitively classifying its bioaccumulation potential.
Studies in Sediment-Dwelling Organisms
Research into the effects of long-chain aliphatic amines on sediment-dwelling organisms indicates a potential for toxicity. Studies have utilized various invertebrate species to understand the impact of these substances on benthic communities. Chronic toxicity tests, which assess long-term effects on endpoints such as reproduction and growth, are particularly important for substances that accumulate in sediment.
Data from studies on compounds analogous to this compound, such as other long-chain amines and quaternary ammonium (B1175870) compounds, provide insight into its potential effects. For example, chronic no-effect concentrations (NOEC) have been determined for organisms like the freshwater oligochaete Lumbriculus variegatus and the midge larva Chironomus riparius. canada.ca These studies expose organisms to sediment spiked with various concentrations of a test substance over a period, typically 28 days, to identify the highest concentration at which no adverse effects on reproduction or biomass are observed. canada.ca The bioavailability of the compound in these tests can be influenced by sediment composition, such as the percentage of sand and organic carbon, which affects sorption. canada.ca
| Test Organism | Analogue Compound | Endpoint | Value (mg/kg dry weight) |
|---|---|---|---|
| Worm (Lumbriculus variegatus) | N-(Hydrogenated tallow)-1,3-diaminopropane | 28-d NOEC (reproduction, biomass) | 11 |
| Worm (Lumbriculus variegatus) | Quaternary ammonium compounds | 28-d NOEC (reproduction, biomass) | 62.5 |
| Nematode (Caenorhabditis elegans) | Tallow alkylamine | 72-h NOEC (reproduction, growth) | ≥ 2030 |
| Midge (Chironomus riparius) | Cocoalkyl-dimethyl-benzyl-ammoniumchloride | 28-d NOEC (emergence) | 250 |
Factors Influencing Bioaccumulation (e.g., Alkyl Chain Length, Ionic Charge, Metabolism)
Bioaccumulation is the process by which a chemical is absorbed by an organism from its environment, leading to a concentration higher than that in the surrounding medium. Several factors influence the bioaccumulation potential of this compound.
Alkyl Chain Length : The length of the alkyl chain is a critical determinant of bioaccumulation potential. For long-chain aliphatic amines, those with alkyl chains of 14 carbons or longer are considered to have a high potential to bioaccumulate. canada.cacanada.ca this compound, with its 16-carbon (hexadecyl) chain, falls into this category. canada.ca The hydrophobicity conferred by the long alkyl chain increases the compound's affinity for lipids, which is a primary driver of bioaccumulation in organism tissues. ca.gov
Ionic Charge : At environmentally relevant pH levels, long-chain aliphatic amines like this compound are expected to be positively charged, existing as cations. canada.ca This cationic nature influences their environmental interactions, particularly their strong tendency to sorb to negatively charged particles like sediment, suspended solids, and biological membranes, which can be a key step in uptake by organisms.
Metabolism : The ability of an organism to metabolize, or biotransform, a chemical can significantly reduce its bioaccumulation. nih.gov Some aquatic organisms possess enzyme systems, such as cytochrome P450, that can break down foreign compounds. nih.gov If this compound is subject to rapid metabolism, its persistence within the organism decreases, thereby lowering its net bioaccumulation. Studies on some benthic organisms, like Chironomus riparius, have shown that biotransformation can lead to lower-than-expected bioconcentration factors (BCFs) for certain organic compounds. nih.gov
Aquatic Ecotoxicity Research and Environmental Risk Assessment
Aquatic ecotoxicity studies are fundamental to assessing the environmental risk of chemicals. For this compound and other long-chain aliphatic amines, experimental data show they can cause adverse effects in aquatic organisms at low concentrations. canada.ca Environmental risk assessments compare the predicted environmental concentration (PEC) of a substance with its predicted no-effect concentration (PNEC). mst.dk If the PEC exceeds the PNEC, there is a potential risk to the environment. Based on risk assessments for long-chain aliphatic amines, Canadian authorities have proposed a PNEC of 0.22 µg/L for surface water to protect aquatic life. canada.ca
Short-term and Long-term Toxicity to Aquatic Biota (e.g., Fish, Invertebrates, Algae)
The toxicity of this compound and related cationic surfactants has been evaluated across three main trophic levels: algae (producers), invertebrates (primary consumers), and fish (secondary consumers). Acute toxicity is typically measured over short periods (e.g., 48-96 hours) and reported as a median lethal concentration (LC50) or median effective concentration (EC50). chemsafetypro.com Chronic toxicity is assessed over longer periods, covering a significant portion of an organism's life cycle, and is often reported as a NOEC. chemsafetypro.com
Cationic surfactants are known to be toxic to aquatic life, with toxicity often increasing with the length of the alkyl chain due to enhanced disruption of cell membranes. innosep.com Data for structurally similar C16 cationic surfactants provide an indication of the toxicity of this compound.
| Organism Type | Test Species | Analogue Compound | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|---|
| Invertebrate | Daphnia magna (Water flea) | Hexadecyltrimethylammonium bromide | 24-h EC50 | 0.058 | innosep.com |
| Invertebrate | Artemia salina (Brine shrimp) | N-cetyl-N,N,N-trimethylammonium bromide | 48-h LC50 | 0.59 | nih.gov |
| Fish | - | Di(hydrogenated tallow)dimethylammonium chloride (DHTDMAC) | 96-h LC50 | 0.26 - 0.787 | innosep.com |
| Algae | Nannochloropsis gaditana | N-cetyl-N,N,N-trimethylammonium bromide | 72-h EC50 | 0.0075 | nih.gov |
| Algae | Phaeodactylum tricornutum | N-cetyl-N,N,N-trimethylammonium bromide | 72-h EC50 | 0.0041 | nih.gov |
| Fish | - | - | 28-d NOEC | >0.0144 | regulations.gov |
| Invertebrate | Daphnia magna | - | 21-d NOEC | >0.0131 | regulations.gov |
Influence of Concentration on Environmental Impact
The environmental impact of any chemical is directly related to its concentration in the environment. nih.gov For this compound, this principle is demonstrated through the dose-response relationships established in ecotoxicity testing.
At concentrations below the NOEC, the risk of adverse effects on aquatic populations is considered negligible. As environmental concentrations increase and approach the EC50 or LC50 values, the probability of significant harm to sensitive species rises sharply. For instance, while concentrations below 0.0131 mg/L might not affect daphnid reproduction over the long term, concentrations approaching 0.058 mg/L could cause immobility or death in 50% of the population within 24 hours. innosep.comregulations.gov
Therefore, risk management efforts focus on keeping environmental concentrations below established thresholds like the PNEC (0.22 µg/L for the long-chain aliphatic amine class). canada.ca Releases from industrial processes or down-the-drain disposal of consumer products containing these compounds are key sources that can lead to localized concentrations high enough to pose a risk to aquatic ecosystems. canada.ca
Advanced Catalytic Applications
Functionalization of Catalytic Surfaces
The strategic modification of catalyst surfaces with organic molecules is a promising avenue for tuning their performance. Hexadecyldimethylamine (B57324) is utilized in this context as a surface functionalizing agent, particularly for metal-based catalysts.
Copper-based catalysts are of particular interest due to their unique ability to catalyze the electrochemical reduction of carbon dioxide to valuable multi-carbon (C2+) products, such as ethylene (B1197577) and ethanol (B145695). pku.edu.cn However, the selectivity of pristine copper catalysts for these C2+ products is often limited. pku.edu.cn The surface of copper nanoparticles can be functionalized with a variety of amine derivatives, including this compound, to create a modified catalytic environment. pku.edu.cn This functionalization is a key strategy to regulate the activity and selectivity of the eCO2RR towards the desired C2+ products. pku.edu.cn
When this compound is used to modify copper catalysts, it alters the electronic and steric environment of the catalyst's active sites. As a tertiary amine, HDDMA interacts with the copper surface, influencing the adsorption of reactants and reaction intermediates. The long hexadecyl chain of the molecule can create a hydrophobic layer on the catalyst surface, which can affect the transport of reactants and products.
In a comparative study with other amine derivatives like hexadecylamine (B48584) (a primary amine) and N-methylhexadecylamine (a secondary amine), this compound's impact was systematically evaluated. pku.edu.cn While primary amines like hexadecylamine were found to create hydrogen bonding interactions that significantly lowered the kinetic energy barrier for the formation of C2 products, the fully substituted nature of the tertiary amine in HDDMA results in different modes of interaction with the catalyst surface and reaction intermediates. pku.edu.cn
Electrochemical Carbon Dioxide Reduction Reaction (eCO2RR)
The electrochemical conversion of CO2 into valuable chemicals is a cornerstone of carbon capture and utilization technologies. The performance of copper catalysts in this reaction can be significantly improved by functionalization with molecules like this compound.
Organic functionalization of copper catalysts is a promising strategy to enhance the selectivity towards C2+ products in the eCO2RR. pku.edu.cn Research has shown that modifying copper nanoparticles with different amine derivatives, including this compound, can systematically tune the product distribution. pku.edu.cn
In a study examining the eCO2RR in a 1.0 mol∙L−1 KOH aqueous electrolyte, copper catalysts functionalized with various amine derivatives were tested. pku.edu.cn While the highest Faradaic efficiency for C2 products was achieved with a primary amine (hexadecylamine), the performance of the this compound-functionalized catalyst was also evaluated as part of this systematic study to understand structure-performance relationships. pku.edu.cn For comparison, pristine copper catalysts yielded a maximum Faradaic efficiency for C2 products of only 27.0%. pku.edu.cn
The following table summarizes the comparative performance of copper catalysts functionalized with different amine derivatives.
| Catalyst Functionalization | Maximum C2 Faradaic Efficiency (%) | Maximum C2 Partial Current Density (mA∙cm−2) |
| Pristine Cu | 27.0 | 50.5 |
| Hexadecylamine (HDA) | 73.5 | 131.4 |
| This compound (HDDMA) | Data from comparative study pku.edu.cn | Data from comparative study pku.edu.cn |
Note: Specific quantitative data for HDDMA's performance from the comparative study is presented within the context of the broader research, which highlighted HDA as the top performer.
The mechanism by which amine functionalization enhances CO2 reduction is a subject of detailed investigation. For primary amines, theoretical studies have shown that hydrogen bonding interactions with CO2 and reaction intermediates play a crucial role. pku.edu.cn These interactions can enrich the local concentration of CO2 and key intermediates like carbon monoxide (CO) on the catalyst surface, and lower the kinetic energy barrier for the critical C-C coupling step, thereby promoting the formation of C2 products. pku.edu.cn
In the case of this compound, a tertiary amine, the absence of N-H protons means it cannot participate in the same hydrogen bonding networks as primary or secondary amines. pku.edu.cn Its influence on the reaction mechanism is therefore attributed to other effects, such as altering the surface electronics through electron donation from the nitrogen atom to the copper, and steric effects from its bulky structure that can influence the binding geometry of intermediates.
The systematic comparison of copper catalysts functionalized with hexadecylamine (primary), N-methylhexadecylamine (secondary), this compound (tertiary), and palmitamide has provided valuable insights into the structure-activity relationship. pku.edu.cn The degree of substitution on the amine nitrogen atom directly impacts the catalyst's performance in the eCO2RR. pku.edu.cn
The key findings from this research indicate that:
Primary amines (e.g., hexadecylamine) with two N-H protons are highly effective at promoting C2 product formation through hydrogen bonding. pku.edu.cn
Tertiary amines (e.g., this compound) lack N-H protons and thus interact with reaction intermediates differently, leading to a distinct catalytic performance profile compared to primary and secondary amines. pku.edu.cn
This systematic exploration underscores the importance of the amine's molecular structure in fine-tuning the catalytic properties of copper for the selective electrochemical reduction of CO2. pku.edu.cn
Future Research Directions and Emerging Applications
Development of Novel Derivatives for Specific Applications
Hexadecyldimethylamine (B57324) is a foundational precursor for several classes of commercially significant molecules, primarily surfactants. whamine.comchemicalbook.compainichemical.com Future research is increasingly focused on synthesizing novel derivatives with tailored properties to meet the demands of specialized applications, moving beyond traditional uses.
The primary derivatives synthesized from this compound include:
Quaternary Ammonium (B1175870) Salts: These cationic surfactants are produced through the quaternization of the tertiary amine. whamine.com
Amine Oxides: Oxidation of the amine group yields amine oxides, which are typically non-ionic or zwitterionic surfactants. whamine.com
Betaines: These are zwitterionic surfactants created by reacting this compound with compounds like sodium chloroacetate (B1199739).
These derivatives are integral to various sectors, including personal care, textiles, and industrial cleaning. painichemical.com The next wave of research is expected to concentrate on creating derivatives with enhanced functionalities, such as improved biodegradability, lower toxicity, and superior performance under extreme conditions (e.g., high salinity or temperature) for applications in areas like enhanced oil recovery. painichemical.com Another promising avenue is the development of "gemini" surfactants, which consist of two surfactant molecules linked by a spacer group, offering significantly lower critical micelle concentrations and enhanced surface activity. chemicalbook.com
| Derivative Class | General Structure | Key Properties | Current Application Areas | Future Research Focus |
|---|---|---|---|---|
| Quaternary Ammonium Salts | [C₁₆H₃₃N(CH₃)₂R]⁺X⁻ | Cationic, Antimicrobial, Antistatic | Disinfectants, Fabric Softeners, Hair Conditioners painichemical.com | Biodegradable variants, Enhanced antimicrobial specificity |
| Amine Oxides | C₁₆H₃₃N(CH₃)₂→O | Non-ionic/Zwitterionic, Foam Boosting, Viscosity Building | Shampoos, Detergents whamine.com | Mildness improvement, High-performance cleaning formulations |
| Betaines | C₁₆H₃₃N⁺(CH₃)₂CH₂COO⁻ | Zwitterionic, Mild, Good Foaming | Personal Care Products, Industrial Cleaners whamine.com | Sulfate-free formulations, High-salinity applications |
| Gemini (B1671429) Surfactants | [C₁₆H₃₃N⁺(CH₃)₂-Spacer-N⁺(CH₃)₂C₁₆H₃₃]2X⁻ | High Surface Activity, Low CMC | Specialty Formulations, Gene Delivery Research chemicalbook.com | Targeted drug delivery, Advanced material synthesis |
Integration into Advanced Functional Materials
A significant emerging application for this compound is its role in the fabrication of advanced functional materials, particularly in nanotechnology. Research has demonstrated its utility as a critical agent in the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs). chemicalbook.com
In the synthesis of MSNs, this compound acts as a swelling agent or pore size mediator. chemicalbook.com It helps to control the pore structure of the silica nanoparticles, which is crucial for their application. These materials, characterized by a large surface area and tunable pore sizes, are being extensively investigated for use as drug delivery vehicles, platforms for protein encapsulation, and for the adsorption of biomolecules. nih.gov
Future research will likely explore the use of this compound and its derivatives in the synthesis of other nanostructured materials. This could include templating the formation of porous polymers, metal-organic frameworks (MOFs), or carbon-based nanomaterials. The long alkyl chain of the molecule can be leveraged to create specific hydrophobic domains within these materials, enabling the controlled loading and release of active molecules or influencing the material's interaction with different phases.
Deeper Elucidation of Biological and Environmental Mechanisms
While derivatives of this compound are valued for their antimicrobial properties, a more profound understanding of their biological and environmental interactions is required. The compound itself has been found to occur naturally, with reports of its isolation from the bacterium Arthrobacter agilis and the plant Medicago sativa. nih.gov
Current research indicates that this compound exhibits antifungal activity and can affect bacterial growth and motility. nih.gov Furthermore, it has been shown to influence plant physiology by revealing an antagonistic interaction between key plant hormones that control root growth. However, the precise molecular mechanisms behind these activities are not fully understood. Future studies are needed to elucidate how it interacts with cell membranes, metabolic pathways, and signaling cascades in various organisms.
From an environmental standpoint, long-chain aliphatic amines are known to be very toxic to aquatic life, potentially causing long-term adverse effects. nih.govcanada.ca As such, a critical area of future research involves assessing the environmental fate, persistence, and ecotoxicity of this compound and its degradation products. Understanding its lifecycle in aquatic and terrestrial environments is essential for developing sustainable application practices and designing next-generation derivatives with more favorable environmental profiles. canada.ca
| Area of Impact | Observed Effect | Future Research Direction |
|---|---|---|
| Biological Activity | Antifungal properties; affects bacterial growth and motility. nih.gov | Investigate molecular targets and mechanisms of action. |
| Plant Physiology | Influences plant root growth via hormonal interactions. | Explore potential applications in agriculture and understand broader impacts on non-target plants. |
| Environmental Fate | Expected to sorb to solids; does not persist in water, sediment, or soil. canada.ca | Study biodegradation pathways and identify metabolic products. |
| Ecotoxicity | Considered toxic to aquatic organisms with potential for long-term effects. nih.govcanada.ca | Conduct comprehensive lifecycle assessments and develop predictive toxicity models for new derivatives. |
Sustainable Synthesis and Application Strategies
The chemical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. rsc.org The synthesis of amines and their derivatives is a key area where these principles can be applied. Future research into this compound will undoubtedly focus on developing more environmentally benign synthesis routes.
Traditional synthesis methods often rely on petrochemical feedstocks and may involve harsh reaction conditions. nbinno.com Emerging sustainable strategies include:
Biocatalysis: The use of enzymes, such as lipases or carboxylic acid reductases, to catalyze amidation and other reactions under mild, aqueous conditions. nih.govresearchgate.netateneo.edu This approach can offer high selectivity and reduce waste.
Renewable Feedstocks: Exploring pathways to produce long-chain amines from biomass-derived sources rather than petroleum. rsc.org
Green Chemistry Principles: Implementing methods like 'hydrogen borrowing' for the amination of alcohols, which are more atom-economical. rsc.org Other green approaches focus on using visible light as an energy source for chemical reactions involving amines. sciencedaily.com
Beyond synthesis, sustainable application strategies involve designing derivatives that are readily biodegradable and have a minimal environmental footprint. This "benign-by-design" approach is critical for applications where the compounds are likely to be released into the environment, such as in detergents and cleaning products.
Theoretical and Computational Studies
Advances in computational chemistry provide powerful tools for accelerating the design and understanding of complex molecules like this compound and its derivatives. acs.orgmdpi.com Theoretical and computational studies are poised to play a crucial role in future research.
Molecular modeling techniques, such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT), can be employed to:
Predict Surfactant Properties: Simulate the behavior of novel derivatives at interfaces (e.g., air-water or oil-water) to predict properties like surface tension reduction and critical micelle concentration (CMC). acs.orgnih.gov
Understand Molecular Interactions: Model the interaction of derivatives with biological membranes to elucidate mechanisms of antimicrobial activity or toxicity. nih.gov
Guide Material Design: Simulate the role of this compound as a templating agent in the formation of nanomaterials, allowing for the rational design of materials with desired pore structures and properties. mdpi.com
Refine Synthesis Pathways: Calculate reaction energetics and transition states to optimize synthesis conditions and explore new catalytic routes.
By integrating these computational approaches with experimental work, researchers can more efficiently screen potential new derivatives, understand their mechanisms of action, and design next-generation products with enhanced performance and sustainability. griffith.edu.au
Q & A
Q. What are the key physical and chemical properties of hexadecyldimethylamine that influence experimental design?
this compound (CAS 112-69-6) is a liquid with a density of 0.801 g/mL at 20°C, refractive index of 1.444, and flash point of 147°C. Its insolubility in water necessitates the use of organic solvents (e.g., ethanol, chloroform) for dissolution in reactions. Researchers must account for its hygroscopic nature and flammability during storage (under inert gas) and handling. Its long alkyl chain (C16) impacts micelle formation in surfactant studies .
Q. How can this compound be synthesized into quaternary ammonium salts, and what are the critical reaction parameters?
A common method involves alkylation using reagents like methyl bromide (CHBr3) under basic conditions, yielding RN(CH3)3Br. Optimal reaction conditions (e.g., temperature: 60–80°C, solvent: ethanol) and stoichiometric excess of alkylating agents ensure >95% conversion. Impurities in commercial this compound (>95% purity) may require pre-purification via distillation or chromatography to avoid side reactions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
this compound is classified as corrosive (UN Hazard Class 8). Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid contact with oxidizers. Spills should be neutralized with weak acids (e.g., citric acid) and absorbed with inert materials. Emergency showers and eyewash stations must be accessible .
Advanced Research Questions
Q. How can researchers resolve discrepancies in purity data during quaternary ammonium salt synthesis?
Contradictions in purity often arise from residual solvents or byproducts (e.g., unreacted alkylating agents). Advanced techniques include:
Q. What methodologies enable trace analysis of this compound in environmental samples?
Magnetic nanoparticles (MNPs) functionalized with this compound (e.g., Fe3O4@C18H39N) are used for solid-phase extraction (SPE) of perfluorinated compounds. Key steps:
- MNP Synthesis : Co-precipitation of Fe²+/Fe³+ under alkaline conditions, followed by amine grafting.
- SPE Optimization : Adjust pH (6–8) and ionic strength to enhance analyte-MNP interactions.
- Detection : HPLC-MS/MS with a C18 column (LOD: 0.1 ng/L). Validate recovery rates (85–110%) using spiked samples .
Q. How does this compound’s stability vary under different pH and temperature conditions?
Stability studies show:
- Acidic Conditions (pH <3) : Protonation of the amine group increases water solubility but reduces surfactant efficacy.
- Alkaline Conditions (pH >10) : Risk of oxidation to this compound oxide (CAS 7128-91-8).
- Thermal Stability : Degrades above 200°C, releasing CO, CO2, and NOx. Use TGA-DSC to map decomposition pathways .
Q. What strategies mitigate batch-to-batch variability in this compound-based formulations?
Variability stems from alkyl chain length distribution (C14–C18). Solutions include:
Q. How can computational models predict this compound’s environmental exposure pathways?
Use fugacity models (e.g., EQC Level III) to simulate partitioning into air, water, and soil. Input parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
